molecular formula C25H20N4O B15168658 Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- CAS No. 647854-38-4

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-

Cat. No.: B15168658
CAS No.: 647854-38-4
M. Wt: 392.5 g/mol
InChI Key: DGPGQFAESIHIOG-UHFFFAOYSA-N
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Description

Piperazine derivatives are pivotal in medicinal chemistry due to their structural versatility and ability to interact with diverse biological targets. The compound "Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-" features a piperazine core substituted with a bulky 9-anthracenylcarbonyl group at position 1 and a 3-cyano-2-pyridinyl moiety at position 2. The 3-cyano-2-pyridinyl substituent contributes electron-withdrawing effects and hydrogen-bonding capacity, which may enhance receptor binding affinity .

Properties

CAS No.

647854-38-4

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C25H20N4O/c26-17-20-8-5-11-27-24(20)28-12-14-29(15-13-28)25(30)23-21-9-3-1-6-18(21)16-19-7-2-4-10-22(19)23/h1-11,16H,12-15H2

InChI Key

DGPGQFAESIHIOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through cyclization reactions.

    Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine core with an anthracenylcarbonyl chloride under basic conditions.

    Addition of the Cyano-Pyridinyl Group: The final step includes the nucleophilic substitution reaction where the cyano-pyridinyl group is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenylcarbonyl group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of piperazine compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.

Medicine

Piperazine derivatives are known for their use in medicinal chemistry, particularly as anthelmintic agents. This specific compound might be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Analysis and Physicochemical Properties

The substituents on the piperazine ring critically influence solubility, bioavailability, and target engagement. Below is a comparative analysis with key analogs:

Compound (Reference) R1 Substituent R2 Substituent Key Properties
Target Compound 9-Anthracenylcarbonyl 3-Cyano-2-pyridinyl High lipophilicity; potential for π-π stacking and H-bonding
1-(9-Anthracenylcarbonyl)-4-(3-hydroxyphenyl)- () 9-Anthracenylcarbonyl 3-Hydroxyphenyl Increased polarity due to -OH; reduced membrane permeability vs. cyano group
1-(4-Chlorobenzhydryl)-piperazine derivatives () 4-Substitutedbenzoyl 4-Chlorobenzhydryl Cytotoxic activity via hydrophobic interactions; chlorine enhances stability
p-MPPI (5-HT1A antagonist) () 2'-Methoxyphenyl p-Iodobenzamido ethyl Methoxy group aids CNS penetration; iodine contributes to receptor selectivity

Key Observations :

  • Anthracenyl vs. Benzoyl/Chlorobenzhydryl : The anthracenyl group’s extended aromatic system may enhance DNA-binding or protein-pocket occupancy compared to smaller benzoyl or chlorobenzhydryl groups .
  • Cyano vs. Hydroxyl/Methoxy: The cyano group’s electron-withdrawing nature and compact size likely improve binding precision compared to bulkier or polar groups like -OH or -OCH3 .
Anticancer Activity
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () : Demonstrated potent cytotoxicity against liver (IC50: 0.8–2.1 µM), breast (IC50: 1.1–3.4 µM), and colon cancer cell lines. The chlorobenzhydryl group stabilizes interactions with hydrophobic enzyme pockets.
  • Inference for Target Compound: The anthracenylcarbonyl group may mimic chlorobenzhydryl’s hydrophobicity, while the cyano-pyridinyl group could enhance DNA damage via intercalation or topoisomerase inhibition.
CNS Receptor Modulation
  • 5-HT1A Antagonists (): Derivatives like p-MPPI (Ki: 1.2 nM for 5-HT1A) use methoxyphenyl and pyridinyl groups for receptor specificity. The target compound’s cyano group may compete with methoxy for H-bonding sites, altering efficacy.
  • Dopamine D2 Receptor Affinity () : Substituted piperidines with methoxyphenyl groups showed D2 binding (Ki: 19–50 nM). The target’s anthracenyl group might reduce CNS penetration due to increased molecular weight (>450 Da).
Antimicrobial Potential
  • Piperazine Derivatives in Candida Inhibition () : Hydroxypropyl and methoxyphenyl substituents inhibited hyphae formation (IC50: 10–50 µM). The target’s anthracenyl group could hinder fungal membrane interaction due to steric bulk.
Computational and Structural Insights
  • Docking Studies (): Piperazine analogs with indole or phenylsulfonyl groups showed BACE1 inhibition (IC50: 19–22 mM). The target’s cyano group may form critical H-bonds with catalytic residues (e.g., Asp32 in BACE1).
  • Resistance Mutations () : HIV RT inhibitors with piperazine tails faced resistance via Pro236Leu mutations. The anthracenyl group’s rigidity might reduce adaptability to such mutations compared to flexible BHAP analogs.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and acaricidal properties. This article focuses on the compound Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- , exploring its synthesis, biological activity, and potential therapeutic applications.

Synthesis of Piperazine Derivatives

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- typically involves the reaction of piperazine with suitable carbonyl and cyano compounds. The specific synthetic route can influence the yield and purity of the final product. While detailed methods for this specific compound are not extensively documented in the available literature, general approaches to synthesizing piperazine derivatives often include:

  • Condensation reactions with carbonyl compounds.
  • N-substitution with various functional groups to enhance biological activity.

Acaricidal Activity

Recent studies have highlighted the potential of piperazine derivatives as acaricides. For instance, a related compound was evaluated for its efficacy against spider mites (Tetranychus cinnabarinus) and exhibited:

  • Significant acaricidal activity : The compound showed an LC50 value comparable to commercial acaricides like spirodiclofen.
  • Field trials : Demonstrated effective control over pest populations with prolonged residual activity.

Case Study 1: Acaricidal Efficacy

A study published in 2017 evaluated a series of N-substituted piperazine derivatives for their acaricidal properties. The results indicated that one derivative exhibited notable effectiveness against Tetranychus cinnabarinus, outperforming some commercial standards in greenhouse tests .

CompoundLC50 (mg/L)Activity Level
Compound 120.8977High
Spirodiclofen-Moderate
Pyridaben-Moderate

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various piperazine derivatives. Compounds were tested against a range of pathogens, revealing that structural modifications significantly impacted their efficacy. Some derivatives demonstrated minimum inhibitory concentrations (MICs) in the low µg/mL range against resistant strains .

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